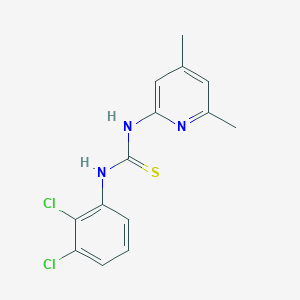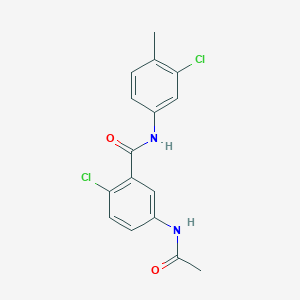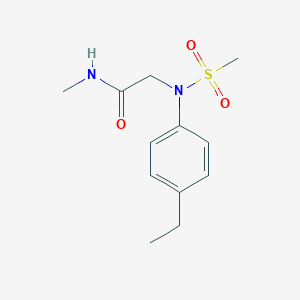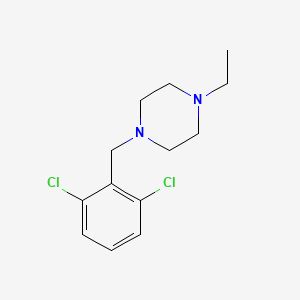![molecular formula C15H16N2O4S B5740147 N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5740147.png)
N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as ABT-751, and it is a microtubule inhibitor that has been studied for its anticancer properties.
作用机制
ABT-751 exerts its anticancer activity by inhibiting microtubule polymerization. Microtubules are essential structures that form the mitotic spindle, which is responsible for separating chromosomes during cell division. ABT-751 binds to the β-tubulin subunit of microtubules and prevents the addition of new tubulin molecules, leading to the disruption of microtubule structure and function. This disruption ultimately leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
ABT-751 has been shown to have potent anticancer activity in preclinical studies. It has demonstrated activity against a wide range of cancer cell lines, including those resistant to other microtubule inhibitors. ABT-751 has also been shown to have a favorable safety profile, with minimal toxicity in animal studies. However, further studies are needed to determine the long-term safety and efficacy of ABT-751 in humans.
实验室实验的优点和局限性
One of the main advantages of ABT-751 is its potent anticancer activity against a wide range of cancer cell lines. It has also been shown to have a favorable safety profile, making it a promising candidate for further development. However, one limitation of ABT-751 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for ABT-751.
未来方向
There are several future directions for the development of ABT-751. One potential area of research is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict response to ABT-751, which could help to personalize treatment for cancer patients. Additionally, further studies are needed to determine the long-term safety and efficacy of ABT-751 in humans, as well as its potential applications in other areas of research.
合成方法
The synthesis of ABT-751 involves the reaction of 4-(aminosulfonyl)benzylamine with 3-(5-methyl-2-furyl)acrylic acid chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain ABT-751 in its pure form. The synthesis of ABT-751 has been extensively studied and optimized to obtain high yields and purity.
科学研究应用
ABT-751 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit microtubule polymerization, which is essential for cell division and proliferation. This inhibition leads to the disruption of the mitotic spindle, resulting in cell cycle arrest and ultimately cell death. ABT-751 has demonstrated promising anticancer activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-2-5-13(21-11)6-9-15(18)17-10-12-3-7-14(8-4-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDNCCOPBNMFMD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(aminosulfonyl)benzyl]-3-(5-methyl-2-furyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5740106.png)

![N-(3-methoxyphenyl)-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5740122.png)


![2-{[(4-ethoxyphenyl)sulfonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B5740150.png)

![3-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5740167.png)

![3-[(3-chloro-4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5740192.png)